N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide is a chemical compound notable for its unique structural features and potential applications in organic synthesis and medicinal chemistry. This compound combines a naphthamide structure with a boron-containing dioxaborolane moiety, which enhances its reactivity and functional properties.
Source: The compound can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility and potential biological activities.
Classification: It falls under the category of boronic acid derivatives and amides, which are crucial in various chemical reactions, including Suzuki coupling reactions and as intermediates in drug synthesis.
The synthesis of N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide typically involves several key steps:
The detailed procedure can vary based on specific experimental conditions and desired yields.
The molecular structure of N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1 |
| Melting Point | 168°C to 173°C |
| Appearance | White to off-white crystalline powder |
N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide participates in several important chemical reactions:
The mechanism of action for N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide primarily revolves around its reactivity due to the boron atom:
The physical and chemical properties of N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide are critical for its applications:
| Property | Value |
|---|---|
| Purity | >97% (GC) |
| Melting Point | 142°C |
| Appearance | White to off-white powder |
N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide has diverse applications in scientific research:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1